molecular formula C12H15BrN2O2S B2686979 2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide CAS No. 1385480-05-6

2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide

Cat. No. B2686979
CAS RN: 1385480-05-6
M. Wt: 331.23
InChI Key: UOOKXOCRIMERKZ-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide, also known as BTEP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent and selective inhibitor of the glutamate transporter EAAT2, which makes it a valuable tool for studying the role of glutamate transporters in the brain.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The bromination of diarylcyclopentenones, including those related to bromothiophene derivatives, under various conditions demonstrates the versatility of bromo-substituted compounds in organic synthesis. Such methodologies enable the selective introduction of bromine atoms into specific positions, crucial for further chemical transformations and the synthesis of complex molecules (Shirinian et al., 2012).

Antimicrobial Applications

  • 5-Bromothiophene-based compounds have shown significant antibacterial and antifungal activities. A study on solvent-free synthesized 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones highlighted their potential as effective antimicrobial agents (Sharma et al., 2022).

Antioxidant Evaluation

  • Research involving the synthesis and evaluation of novel di-2-thienyl ketones festooned with thiazole or pyridine moiety demonstrated these compounds' potential antioxidant activities. Such studies are crucial for developing new therapeutic agents with antioxidant properties (Althagafi, 2022).

DNA-binding Analysis

  • A study on the synthesis and DNA-binding analysis of a pentadentate N3S2 Schiff base ligand and its copper complexes provided insights into the interaction between bromothiophene derivatives and DNA. This research could be instrumental in the development of new drugs, especially those targeting DNA for therapeutic purposes (Warad et al., 2020).

Alzheimer’s Disease Research

  • Novel N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole, synthesized for evaluating new drug candidates for Alzheimer’s disease, highlight the application of bromothiophene derivatives in medicinal chemistry and drug discovery (Rehman et al., 2018).

properties

IUPAC Name

2-(5-bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S/c1-3-11(16)14-6-7-15-12(17)8(2)9-4-5-10(13)18-9/h3-5,8H,1,6-7H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOKXOCRIMERKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(5-Bromothiophen-2-YL)propanamido]ethyl}prop-2-enamide

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